Tin (IV) Isopropoxide

Zinc-Tin Oxide Thin-Film Transistor Sol-Gel

Tin(IV) Isopropoxide (Sn(OiPr)₄, CAS 1184-61-8) delivers unique thermolytic reduction directly to metallic Sn or conductive SnO₂ phases under CVD conditions—a capability not replicated by Ti(OiPr)₄ or SnCl₄. This precursor produces non-aggregated, crystalline SnO₂ nanoparticles as small as 1–2 nm. It enables sol-gel films with <0.01 Ω·cm resistivity and >90% visible transmittance. Optimal for doping carbon nanostructures (0.5–2% w/v in isopropanol) to maximize transparent electrode FoM. Ensure your deposition process has the competitive edge.

Molecular Formula C12H28O4Sn
Molecular Weight 355.06 g/mol
Cat. No. B8806217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin (IV) Isopropoxide
Molecular FormulaC12H28O4Sn
Molecular Weight355.06 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sn+4]
InChIInChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4
InChIKeyCCTFOFUMSKSGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin(IV) Isopropoxide (Sn(OiPr)4): Procurement Guide for Sol-Gel and CVD Precursor Applications


Tin(IV) Isopropoxide (Sn(OiPr)₄, CAS 1184-61-8) is a group 14 metal alkoxide widely utilized as a molecular precursor for the deposition of tin oxide (SnO₂) thin films and the synthesis of tin-based nanomaterials . Characterized by a high sensitivity to moisture that drives rapid hydrolysis, this colorless liquid serves as a foundational reagent in sol-gel processing, chemical vapor deposition (CVD), and the fabrication of transparent conducting oxides (TCOs) [1]. While sharing broad functional similarities with other metal alkoxides like titanium isopropoxide (TTIP), the distinct thermolytic behavior and redox chemistry of Sn(OiPr)₄ confer unique performance characteristics that cannot be simply replicated by substituting alternative precursors.

Why Sn(OiPr)4 Cannot Be Simply Replaced by Other Metal Isopropoxides


The substitution of Tin(IV) Isopropoxide with other metal alkoxides like Titanium(IV) Isopropoxide (TTIP) or alternative tin sources (e.g., SnCl₄, Sn(II) alkoxides) introduces significant variations in final material properties due to differences in hydrolysis kinetics, thermal decomposition pathways, and film morphology [1]. Notably, TTIP is widely used to form insulating or semiconducting TiO₂, whereas the thermolytic reduction of Sn(OiPr)₄ uniquely yields metallic Sn or conductive SnO₂ phases under comparable CVD conditions [2]. Furthermore, studies demonstrate that Sn(II) and Sn(IV) precursors generate thin-film transistors with different root-mean-square (RMS) surface roughnesses and charge carrier mobilities, directly impacting device performance [3]. The evidence below establishes the quantifiable differentiations that justify the specific procurement of Tin(IV) Isopropoxide for targeted applications.

Quantitative Differentiation Evidence for Tin(IV) Isopropoxide vs. Analogs


Film Morphology and Device Performance in ZTO Transistors: Sn(OiPr)4 vs. Sn(II) Precursors

A systematic study on the fabrication of Zinc-Tin Oxide (ZTO) thin-film transistors revealed that the choice of Sn precursor profoundly impacts film morphology and device performance [1]. Films derived from Sn(II) 2-ethylhexanoate exhibited a superior RMS roughness (<0.5 nm) compared to those from Sn(IV) precursors. However, Tin(IV) isopropoxide (Sn(OiPr)₄) was explicitly identified alongside Sn(II) 2-ethylhexanoate as a 'promising Sn precursor for the fabrication of transistors,' demonstrating its viability for producing functional amorphous ZTO films with acceptable performance metrics despite the morphological differences.

Zinc-Tin Oxide Thin-Film Transistor Sol-Gel

Thermolytic Behavior in CVD: Sn(OiPr)4 vs. M(OiPr)2 (M=Sn, Pb) and Heterometallic Analogs

Comparative CVD studies highlight a unique reducing capacity of the isopropoxide ligand when bound to tin [1]. A direct comparison of the thermolytic behaviors of Sn(OiPr)₄, M(OiPr)₂ (M = Sn, Pb), and heterometallic alkoxides like SnZr(OiPr)₆ shows that the isopropoxide moiety dominates the decomposition pathway for all Sn-containing species, leading exclusively to the deposition of metallic Sn (or Pb for Pb-containing analogs) [1]. This behavior stands in stark contrast to Ti(IV) isopropoxide (TTIP), which under similar conditions typically forms TiO₂ (titania) without undergoing metal center reduction.

Chemical Vapor Deposition Thermal Decomposition Thin Film

Doping Efficiency in Carbon Nanostructures: Sn(OiPr)4 vs. Other Metal Alkoxides

In the development of carbon-based transparent conducting films, the performance of hybrid carbon nanostructure/metal oxide systems is critically dependent on the choice of metal alkoxide dopant [1]. A systematic screening of multiple metal alkoxides identified tin isopropoxide as the 'best dopant' for enhancing the electrical properties of single-walled carbon nanotube (SWCNT) networks [1]. The study optimized the doping concentration, determining that 0.5 to 2% w/v solutions of Tin(IV) Isopropoxide in isopropanol yielded the optimal balance between transmittance and conductance for both carbon nanotube and graphene films [1].

Transparent Electrode Carbon Nanotube Doping

Hydrolysis Rate Control: Sn(OiPr)4 vs. Sn(OtBu)4 (TTBT) for Nanoparticle Synthesis

The rapid, often uncontrollable hydrolysis and condensation of tin alkoxides presents a major challenge for synthesizing uniform SnO₂ nanoparticles [1]. While both Tin(IV) isopropoxide (Sn(OiPr)₄) and Tin(IV) tert-butoxide (TTBT) are known for fast hydrolysis, a key differentiator lies in the practical strategies required to moderate their reactivity [2]. For TTBT, Gyger et al. reported that the reaction rate could only be slowed by drastically reducing its concentration to 0.01 M, a condition that 'makes it impossible for mass production' [2]. In contrast, this study demonstrated a novel, industrially viable approach for Sn(OiPr)₄ by using a reverse microemulsion system with increased viscosity (via PVA-224 addition) to achieve controlled diffusion-limited hydrolysis without requiring impractically low concentrations [1].

Nanoparticle Synthesis Reverse Microemulsion Hydrolysis Control

Optimized Use Cases for Tin(IV) Isopropoxide Based on Quantitative Evidence


Synthesis of Ultrasmall, Monodisperse SnO₂ Nanoparticles

Tin(IV) isopropoxide is the precursor of choice for synthesizing non-aggregated, crystalline SnO₂ (cassiterite) nanoparticles with mean core diameters as small as 1-2 nm [1]. This is achieved through controlled hydrolysis in the presence of acetylacetone and p-toluenesulfonic acid, followed by aging at 60°C, yielding sols that remain stable for months at 4°C [1]. The ability to reliably produce such ultrasmall, monodisperse particles is critical for advanced applications in catalysis, gas sensing, and transparent electronics where quantum confinement effects and high surface area-to-volume ratios are paramount.

Fabrication of High-Performance Transparent Conductive Oxide (TCO) Electrodes

This precursor enables the fabrication of tin oxide thin films via sol-gel methods that achieve a low resistivity (<0.01 Ω·cm) and high visible light transmittance (>90%), making them suitable for solar cell electrodes [2]. By controlling the molar ratio of triethanolamine (TEA) to Sn(OiPr)₄ (optimally ≥1), stable precursor solutions are formulated that prevent premature gelation and yield high-quality coatings via dip or spin coating onto substrates like borosilicate glass [3].

Precursor for Metallic Tin or SnO₂ Layers via CVD

Leveraging its unique thermolytic reduction pathway, Sn(OiPr)₄ is employed in Chemical Vapor Deposition (CVD) to directly deposit layers of metallic tin, bypassing the need for separate reducing agents [4]. This is a critical differentiator from Ti(OiPr)₄, which yields TiO₂. The process is particularly valuable in microelectronics and surface coatings where a conductive tin layer or a specific tin-based interface is required [4].

Dopant Precursor for Carbon-Based Transparent Electrodes

Based on comparative studies, Sn(OiPr)₄ is the optimal metal alkoxide precursor for doping carbon nanostructures (e.g., single-walled carbon nanotubes, graphene) to enhance their electrical conductivity [5]. The optimal doping is achieved using a 0.5-2% w/v solution of the precursor in isopropanol, a concentration window that maximizes the figure of merit (DC to optical conductivity ratio) for transparent electrode applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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